2-((5-cyano-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[(5-cyano-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-10(5-14)12(17-13(19)16-8)21-7-11(18)15-6-9-3-2-4-20-9/h2-4H,6-7H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFBQWPRQSXCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)SCC(=O)NCC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((5-cyano-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse scientific literature.
Synthesis of the Compound
The synthesis of 2-((5-cyano-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions that include the formation of the pyrimidine ring and subsequent modifications to introduce the furan and acetamide functionalities. The general synthetic route can be summarized as follows:
- Formation of Dihydropyrimidine : Starting from readily available precursors, a dihydropyrimidine core is constructed through a condensation reaction.
- Thioether Formation : The introduction of a thioether group is achieved via nucleophilic substitution reactions.
- Final Modifications : The furan ring and acetamide moiety are added through specific coupling reactions to yield the final product.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of thiouracil, similar to the target compound, exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, studies have shown that compounds with structural similarities demonstrate minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like amoxicillin .
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 4.0 | Amoxicillin |
| Bacillus subtilis | 8.0 | Amoxicillin |
| Escherichia coli | 32.0 | Amoxicillin |
Anticancer Activity
In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against non-small cell lung cancer (NSCLC) cells and leukemia cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HOP-92 (NSCLC) | 10.5 | Growth inhibition |
| MOLT-4 (Leukemia) | 12.3 | Apoptosis induction |
The biological activity of 2-((5-cyano-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Recent literature has documented specific case studies highlighting the efficacy of this compound:
- Study on Antibacterial Efficacy : A study published in 2018 demonstrated that a derivative exhibited potent activity against multi-drug resistant strains of bacteria, underscoring its potential as a novel therapeutic agent .
- Cytotoxicity Assessment : A comprehensive screening conducted by researchers revealed that the compound significantly inhibited cell viability in various cancer cell lines while exhibiting minimal toxicity to normal cells .
- Mechanistic Insights : Further investigations into its mechanism revealed that it activates apoptotic pathways through caspase activation in NSCLC cells, making it a candidate for further development in cancer therapeutics .
Aplicaciones Científicas De Investigación
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development. Key areas of interest include:
Anticancer Activity
Numerous studies have reported the anticancer potential of compounds similar to 2-((5-cyano-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction | |
| MCF7 (Breast) | 12.5 | Cell cycle arrest | |
| HeLa (Cervical) | 10.0 | Enzyme inhibition |
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of the compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, indicating that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM with evidence suggesting enzyme inhibition crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are essential to ascertain its safety for therapeutic use.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Observations :
- Core Heterocycle: The dihydropyrimidinone core in the target compound is distinct from triazinoindoles (e.g., compound 24) or dihydropyridines (e.g., AZ331), which may alter electronic properties and binding affinities .
- Substituents: The 5-cyano and 6-methyl groups on the pyrimidinone ring enhance electron-withdrawing effects compared to simpler methyl-substituted analogs (e.g., 5.12).
Physicochemical and Analytical Data
Table 2: Spectroscopic and Analytical Comparisons
Key Observations :
- ¹H NMR : The target compound’s spectrum is expected to resemble 5.6 , with a broad NH signal (~12.5 ppm) and characteristic SCH₂ protons (~4.1 ppm). The furan protons (~6.3–7.6 ppm) would distinguish it from phenyl-substituted analogs.
- Molecular Weight : The target compound (331.35 g/mol) is lighter than brominated analogs (e.g., AZ257 at 572.41 g/mol) due to the absence of heavy halogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
